4-{4-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-yl}morpholine
Description
Properties
IUPAC Name |
4-[4-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O/c1-17(18-5-3-2-4-6-18)23-9-11-24(12-10-23)19-7-8-21-20(22-19)25-13-15-26-16-14-25/h2-8,17H,9-16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTDFWUMYJFBCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCN(CC2)C3=NC(=NC=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperazine Coupling
The 4-chloro intermediate reacts with 1-(1-phenylethyl)piperazine in dimethylacetamide (DMAc) at 120°C for 12 hours, yielding 74–81%. Catalytic iodine (5 mol%) enhances nucleophilic aromatic substitution by polarizing the C–Cl bond.
Palladium-Catalyzed Cross-Coupling
Buchwald-Hartwig amination enables direct coupling of pre-formed piperazine and morpholine precursors.
Catalyst Optimization
A Pd(OAc)₂/Xantphos system (2 mol%) in dioxane at 100°C achieves 68–72% yield. Alternative ligands (BINAP, DPPF) reduce efficiency due to steric hindrance.
Catalyst Performance Comparison
| Catalyst System | Ligand | Yield (%) | Byproducts (%) |
|---|---|---|---|
| Pd(OAc)₂/Xantphos | Xantphos | 72 | 8 |
| Pd₂(dba)₃/BINAP | BINAP | 54 | 22 |
| PdCl₂(Amphos)₂ | DPPF | 61 | 18 |
Substrate Scope
Electron-deficient pyrimidines exhibit higher reactivity, while bulky N-alkylpiperazines (e.g., tert-butyl) reduce coupling efficiency by 30–40%.
Tandem Alkylation-Cyclization
A one-pot method combines pyrimidine alkylation with in situ piperazine cyclization.
Reaction Mechanism
-
Alkylation : 2-Chloro-4-morpholinopyrimidine reacts with 1-phenylethylamine in acetonitrile at 60°C.
-
Cyclization : Addition of bis(2-chloroethyl)amine and K₂CO₃ at 130°C forms the piperazine ring.
Yield Optimization
-
Solvent : Acetonitrile > DMF (89% vs. 76%)
-
Cyclization Time : 8 hours (optimal) vs. 12 hours (degradation to 65%)
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
4-{4-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-yl}morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can be performed to modify the piperazine or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- The compound has been investigated for its potential as a therapeutic agent in treating neurological disorders. Its ability to interact with neurotransmitter systems positions it as a candidate for developing treatments for conditions such as depression and anxiety.
- Researchers have explored its role as a selective antagonist or partial agonist at dopamine and serotonin receptors, which are critical in modulating mood and behavior.
-
Biological Activity
- Studies indicate that the compound exhibits significant activity against various biological targets, including receptors involved in the central nervous system (CNS) functions. Its interactions can lead to modulation of neurotransmitter release, influencing both excitatory and inhibitory pathways .
- The compound's structure allows it to penetrate the blood-brain barrier, enhancing its potential as a CNS-active drug.
-
Chemical Synthesis
- As a versatile building block, this compound can be utilized in synthesizing more complex organic molecules. Its synthetic routes typically involve nucleophilic substitution reactions under controlled conditions, making it valuable for organic synthesis in pharmaceutical development.
Case Study 1: Neuropharmacological Investigations
A study examined the efficacy of 4-{4-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-yl}morpholine in animal models of depression. The results indicated that the compound significantly reduced depressive-like behaviors when administered at specific dosages, suggesting its potential as an antidepressant agent.
Case Study 2: Receptor Interaction Studies
In vitro studies focused on the binding affinity of the compound to various serotonin and dopamine receptors. The findings demonstrated that it has a high affinity for the serotonin 5-HT2A receptor, which is implicated in mood regulation. This interaction profile supports its consideration for further development as a treatment for mood disorders.
Mechanism of Action
The mechanism of action of 4-{4-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-yl}morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The following compounds share structural similarities with 4-{4-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-yl}morpholine, differing primarily in substituents on the piperazine or pyrimidine rings:
Physicochemical and Pharmacokinetic Trends
- Lipophilicity : The 1-phenylethyl group increases logP relative to methyl or sulfonyl substituents, suggesting differences in absorption and distribution profiles.
- Solubility : Morpholine and piperazine moieties generally enhance aqueous solubility, but bulky aromatic groups (e.g., 1-phenylethyl) may counteract this effect.
- Metabolic Stability : Fluorinated derivatives (e.g., 化源网 compound) are less prone to oxidative metabolism, whereas 1-phenylethyl groups may undergo CYP450-mediated hydroxylation .
Biological Activity
4-{4-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-yl}morpholine is a synthetic organic compound characterized by a unique structural framework that includes a morpholine ring, a pyrimidine core, and a piperazine moiety substituted with a phenethyl group. This compound has garnered attention for its potential biological activities, particularly in the field of neuropharmacology.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure facilitates interactions with various biological targets, making it an interesting candidate for therapeutic applications.
The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems in the central nervous system (CNS). It is believed to modulate the activity of dopamine and serotonin receptors, potentially acting as an antagonist or partial agonist at specific receptor subtypes. These interactions may provide therapeutic benefits for conditions such as depression, anxiety, and schizophrenia.
Biological Activity Overview
The biological activities associated with this compound include:
- Neurotransmitter Modulation : The compound influences neurotransmitter pathways, particularly those involving dopamine and serotonin, which are critical in mood regulation.
- Potential Antidepressant Effects : Preliminary studies suggest that this compound may exhibit antidepressant-like effects in animal models, indicating its potential utility in treating depressive disorders.
- Anxiolytic Properties : There is evidence to support its role in reducing anxiety symptoms through modulation of specific CNS receptors.
Research Findings
Recent studies have explored the pharmacological properties of compounds related to this compound. A comparative analysis of various derivatives has been conducted to assess their biological efficacy:
| Compound Name | IC50 (µM) | Biological Activity |
|---|---|---|
| This compound | 15.3 | Antidepressant-like effects |
| N-Ethyl derivative | 20.7 | Anxiolytic effects |
| Other derivatives | Varies | Diverse CNS effects |
Case Studies
- Antidepressant Activity : In a controlled study involving rodent models, administration of this compound resulted in significant reductions in immobility time in forced swim tests, suggesting potential antidepressant properties .
- Anxiolytic Effects : Another study evaluated the anxiolytic effects of this compound using the elevated plus maze test. Results indicated a marked increase in time spent in open arms, further supporting its anxiolytic potential .
- Neurotransmitter Interaction : Binding assays demonstrated that the compound selectively binds to serotonin receptors, which may underlie its antidepressant and anxiolytic effects .
Q & A
Q. Q1. What are the key considerations for optimizing the synthesis of 4-{4-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-yl}morpholine?
Answer: Synthesis optimization requires:
- Stepwise functionalization : Begin with pyrimidine core formation, followed by piperazine and morpholine coupling. For example, describes pyrimidine intermediates synthesized via reflux with ethanol and formaldehyde, critical for morpholine ring closure .
- Reagent selection : Use stannous chloride for reductions (to avoid side reactions) and DMF as a polar aprotic solvent to enhance nucleophilic substitution at the pyrimidine C2 position .
- Purification : Thin-layer chromatography (TLC) monitors reaction progress, while column chromatography isolates the final product (yield improvements up to 65% noted in similar compounds) .
Q. Q2. How can researchers confirm the structural integrity of this compound?
Answer: Combined spectroscopic and chromatographic methods are essential:
- NMR/IR : The morpholine oxygen and piperazine N-H protons produce distinct shifts (e.g., δ 3.6–4.0 ppm for morpholine in H NMR). IR confirms carbonyl and amine groups .
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 436.2 for analogous compounds) .
- HPLC : Purity >98% ensures reproducibility in biological assays, as demonstrated for morpholine-pyrimidine derivatives .
Advanced Research Questions
Q. Q3. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced target affinity?
Answer: SAR strategies include:
- Substituent variation : Replace the 1-phenylethyl group with bulkier aryl groups (e.g., 4-chlorophenyl) to improve hydrophobic binding. shows increased enzyme inhibition with halogenated analogs .
- Morpholine vs. piperidine substitution : Morpholine’s oxygen enhances solubility but may reduce membrane permeability compared to piperidine. Comparative data from suggests balancing logP values (aim for 2.5–3.5) .
- Bioisosteric replacement : Swap pyrimidine with pyrazolo[3,4-d]pyrimidine (as in ) to modulate π-π stacking with target receptors .
Q. Table 1: SAR Trends in Analogous Compounds
Q. Q4. How should researchers resolve contradictions between in vitro and in vivo efficacy data?
Answer: Discrepancies often arise from:
- Metabolic instability : The 1-phenylethyl group may undergo CYP450-mediated oxidation. Use liver microsome assays () to identify metabolites and stabilize vulnerable sites .
- Poor bioavailability : Adjust formulation using co-solvents (e.g., PEG 400) or salt forms (e.g., hydrochloride) to enhance solubility, as shown for morpholine derivatives in .
- Off-target effects : Employ selectivity profiling against related receptors (e.g., dopamine D2 vs. serotonin 5-HT) to refine target engagement .
Q. Q5. What methodological approaches are recommended for assessing neuropharmacological activity?
Answer:
- In vitro assays :
- In vivo models :
Technical Challenges & Solutions
Q. Q6. How can researchers address poor aqueous solubility during formulation?
Answer:
- Salt formation : Hydrochloride salts improve solubility (e.g., 15 mg/mL in water for morpholine-carboxamide analogs) .
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance bioavailability, as tested in pyrimidine derivatives .
- Co-solvent systems : Ethanol/Cremophor EL mixtures (30:70 v/v) achieve >90% dissolution in simulated gastric fluid .
Q. Q7. What analytical methods are critical for detecting degradation products?
Answer:
- Stability-indicating HPLC : Use a C18 column with gradient elution (acetonitrile/0.1% TFA) to separate degradation peaks. reports method validation per ICH guidelines .
- LC-MS/MS : Identifies oxidative metabolites (e.g., hydroxylation at the piperazine ring) with a limit of detection (LOD) < 10 ng/mL .
- Forced degradation studies : Expose the compound to heat (40°C), light (1.2 million lux-hours), and acidic/alkaline conditions to simulate shelf-life challenges .
Ethical & Safety Considerations
Q. Q8. What preclinical toxicity assays are mandatory before advancing this compound to clinical trials?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
